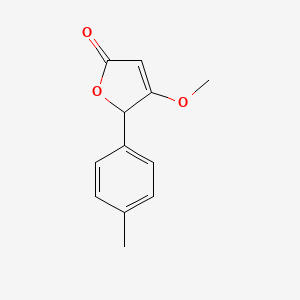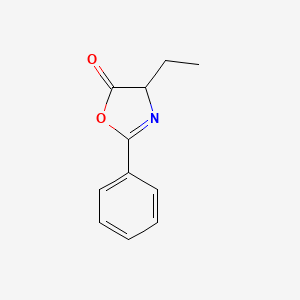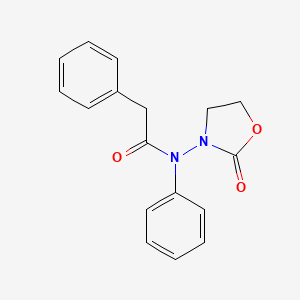
N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide is a compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and two phenyl groups attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide typically involves the reaction of oxazolidinone derivatives with acylating agents. One common method involves the reaction of 1,3-oxazolidin-2-one with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, leading to the inhibition of bacterial growth . In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways and molecular targets involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide is unique due to its specific structural features, such as the presence of two phenyl groups attached to the acetamide moiety. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
78157-34-3 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(2-oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide |
InChI |
InChI=1S/C17H16N2O3/c20-16(13-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)18-11-12-22-17(18)21/h1-10H,11-13H2 |
InChI Key |
XXQRDLOMFDOBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


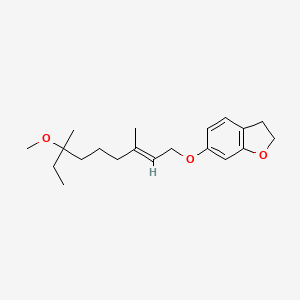

![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
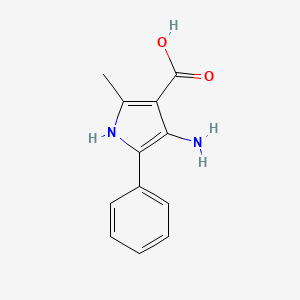
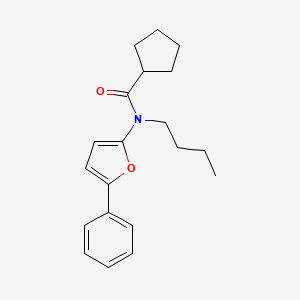

![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
